Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is an organic compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate typically involves the alkylation of 1-methyl-1H-imidazole with propargyl bromide, followed by esterification with methanol. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the alkylation step. The esterification step may require an acid catalyst like sulfuric acid to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as sodium hydride or organolithium compounds are often used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity and function. The alkyne group may also participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar biological activity.
Methyl 3-(1H-imidazol-4-yl)prop-2-ynoate: Lacks the methyl group on the imidazole ring but has similar chemical properties.
1-Methyl-4-nitroimidazole: Contains a nitro group, which alters its reactivity and biological activity.
Uniqueness
Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is unique due to the presence of both the imidazole ring and the alkyne group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile synthetic transformations and interactions with biological targets.
Biological Activity
Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and case studies.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its role in various biological processes. The compound's structure can be broken down as follows:
- Imidazole Ring : A five-membered ring containing nitrogen atoms, contributing to the compound's biological reactivity.
- Prop-2-ynoate Moiety : Contains a triple bond that enhances the compound's potential for chemical transformations.
The molecular formula of this compound is C9H10N2O2 with a molecular weight of approximately 178.19 g/mol.
Biological Activity
The biological activity of this compound is largely attributed to its imidazole component, which is prevalent in many biologically active compounds. Key areas of research include:
Antimicrobial Activity
Studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. Preliminary evaluations suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The imidazole ring can interact with metal ions or form hydrogen bonds with amino acid residues in proteins, potentially influencing enzyme activity. Specific targets include:
Anticancer Potential
Research has also explored the anticancer properties of this compound. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against prostate cancer cells. The mechanism may involve apoptosis induction and cell cycle arrest.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Imidazole derivatives and propyne reagents.
- Reaction Conditions : Utilization of bases such as potassium carbonate to facilitate alkylation steps.
- Yield Optimization : Continuous flow processes are often employed in industrial settings to enhance efficiency.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent.
Case Study 2: Cancer Cell Line Study
In vitro studies on prostate cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating that this compound may induce cell death through apoptosis.
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
methyl 3-(1-methylimidazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H8N2O2/c1-10-5-7(9-6-10)3-4-8(11)12-2/h5-6H,1-2H3 |
InChI Key |
JPLQOJXSYQDAKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C#CC(=O)OC |
Origin of Product |
United States |
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